Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound primarily studied for its potential applications in medicinal chemistry, particularly as a cholesteryl ester transfer protein inhibitor. This compound has garnered attention due to its structural features that include trifluoromethyl groups, which enhance its biological activity and lipophilicity.
The compound is associated with the development of drugs targeting hypercholesterolemia and cardiovascular diseases. It is related to torcetrapib, a drug developed by Pfizer that was designed to increase high-density lipoprotein cholesterol levels while lowering low-density lipoprotein cholesterol levels. The synthesis and characterization of this compound have been documented in various chemical databases and patents, including PubChem and DrugBank .
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate belongs to the class of tetrahydroquinoline derivatives. These compounds are characterized by a bicyclic structure that includes a quinoline moiety, which is known for its diverse biological activities.
The synthesis of ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves several key steps:
The molecular structure of ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be represented as follows:
Key molecular data includes:
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate participates in various chemical reactions:
These reactions are significant for modifying the compound for further biological testing or therapeutic applications .
The mechanism of action for compounds like ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate primarily involves inhibition of cholesteryl ester transfer protein. This inhibition leads to:
The specific interactions at the molecular level influence lipid metabolism and cardiovascular health outcomes .
Studies indicate that modifications to the trifluoromethyl groups significantly enhance binding affinity and inhibitory potency against cholesteryl ester transfer protein.
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate exhibits several notable physical properties:
Chemical properties include:
Data regarding melting point, boiling point, and other thermodynamic properties can be obtained from experimental studies or chemical databases .
Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is primarily utilized in:
This compound represents an important area of research within medicinal chemistry aimed at improving cardiovascular health outcomes through innovative drug design strategies.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8